5-Bromo-2-cyclopropylpyrimidin-4-ol
Description
5-Bromo-2-cyclopropylpyrimidin-4-ol (CAS: 74649-07-3) is a brominated pyrimidine derivative with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol . Its structure features a pyrimidine core substituted with a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a cyclopropyl ring at the 2-position. The cyclopropyl group introduces steric and electronic effects that distinguish it from simpler pyrimidine analogs.
Properties
IUPAC Name |
5-bromo-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-9-6(4-1-2-4)10-7(5)11/h3-4H,1-2H2,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZHAPKPLGJHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=O)N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Group Analysis
The table below compares key attributes of 5-Bromo-2-cyclopropylpyrimidin-4-ol with analogous compounds:
Key Differences and Implications
Steric and Electronic Effects
- Cyclopropyl vs. Chlorine/Amine Groups : The 2-cyclopropyl group in the target compound introduces significant steric hindrance compared to 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (which has a bulkier cyclopentylamine group) . This may reduce reactivity in nucleophilic substitution reactions but enhance stability in biological environments.
- Hydroxyl vs. Amine Groups: The 4-hydroxyl group in the target compound contrasts with the 4-amine in 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
Molecular Weight and Physicochemical Properties
- The target compound’s molecular weight (215.05 g/mol) is higher than 5-Bromopyrimidin-4-ol (174.98 g/mol) due to the cyclopropyl substituent. This could influence pharmacokinetic properties, such as membrane permeability .
- Bromacil’s pyrimidinedione core and alkyl substituents render it non-polar, aligning with its use as a soil-applied herbicide .
Research and Application Context
- Pharmaceutical Potential: The hydroxyl and cyclopropyl groups in the target compound suggest utility as a kinase inhibitor scaffold, analogous to pyrimidine-based drugs like imatinib.
- Agrochemical Contrasts : Unlike bromacil, which exploits lipophilic substituents for soil persistence, the target compound’s polar groups may limit environmental mobility, reducing its suitability as a pesticide .
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